molecular formula C19H22N2O3 B267000 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide

Cat. No. B267000
M. Wt: 326.4 g/mol
InChI Key: MHRUBPLULBLFKF-UHFFFAOYSA-N
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Description

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide, also known as IPPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool in various biochemical and physiological studies. The purpose of

Scientific Research Applications

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide has a wide range of scientific research applications due to its potent inhibitory effects on a specific enzyme. This enzyme, known as fatty acid amide hydrolase (FAAH), is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that regulate various physiological processes, including pain, inflammation, and appetite. By inhibiting FAAH, 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide can increase the levels of endocannabinoids in the body, which can have various effects on different physiological systems.

Mechanism of Action

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide exerts its effects by inhibiting FAAH, which is a serine hydrolase enzyme. FAAH is responsible for the hydrolysis of various endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide can increase the levels of these endocannabinoids, leading to various physiological effects.
Biochemical and Physiological Effects
2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide can increase the levels of endocannabinoids in various cell types, including neuronal and immune cells. In vivo studies have shown that 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide can reduce pain and inflammation, increase appetite, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide exposure in their experiments to avoid potential toxicity and off-target effects.

Future Directions

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide has several potential future directions for scientific research. One potential direction is the development of more selective FAAH inhibitors that can target specific isoforms of FAAH. Another potential direction is the investigation of the effects of 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide on other physiological systems, such as the cardiovascular and immune systems. Additionally, researchers could explore the potential therapeutic applications of 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide in various disease states, including chronic pain, inflammation, and neurodegenerative diseases.
Conclusion
In conclusion, 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide is a potent inhibitor of FAAH that has gained significant attention in the field of scientific research. This compound has several advantages and limitations for lab experiments and has various biochemical and physiological effects. 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide has several potential future directions for scientific research, including the development of more selective FAAH inhibitors and the investigation of its effects on other physiological systems. Overall, 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide is a valuable tool for understanding the role of endocannabinoids in various physiological processes.

Synthesis Methods

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide is synthesized through a series of chemical reactions involving various reagents and solvents. The synthesis of 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide involves the condensation of 4-aminobenzoyl chloride with isopropoxypropionyl chloride in the presence of a base. The resulting product is then purified and isolated through a series of chromatographic techniques. The yield of 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide is typically around 50-60%, making it a relatively efficient synthesis method.

properties

Product Name

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-(propanoylamino)phenyl]-2-propan-2-yloxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-18(22)20-14-9-11-15(12-10-14)21-19(23)16-7-5-6-8-17(16)24-13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

MHRUBPLULBLFKF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(C)C

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(C)C

Origin of Product

United States

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